(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
CAS No.:
Cat. No.: VC13466014
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12+/m1/s1 |
| Standard InChI Key | RIGURTVBDABWNJ-NEPJUHHUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral small molecule with a molecular formula of and a molecular weight of 241.37 g/mol . Its IUPAC name reflects its stereochemical configuration: the (S)-configuration at the amino-bearing carbon and the (R)-configuration at the pyrrolidine ring’s 3-position . The compound features:
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A butyramide backbone with a methyl substituent at the 3-position.
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An isopropyl group and a (R)-1-methyl-pyrrolidin-3-yl moiety attached to the amide nitrogen .
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Chiral centers that confer stereospecific interactions with biological targets .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
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Amide Coupling: A coupling agent (e.g., HATU) facilitates the reaction between the Boc-protected amino acid and (R)-1-methyl-pyrrolidin-3-amine .
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Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the final product .
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, optimizing yield (typically 75–85%) and purity (>98% by HPLC). Critical parameters include:
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Temperature control (20–25°C) to minimize epimerization.
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Solvent selection (e.g., dichloromethane for amide coupling) .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 128–130°C (decomposition) | |
| Solubility | Water: 2.1 mg/mL (25°C); DMSO: 45 mg/mL | |
| LogP (Octanol-Water) | 1.87 | |
| pKa (Amino Group) | 9.2 ± 0.3 |
The compound’s low water solubility necessitates formulation with cyclodextrins or lipid-based carriers for in vivo studies.
Mechanism of Action and Biological Activity
Target Engagement
(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide exhibits dual activity:
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Tissue Kallikrein Inhibition: Binds to the active site of tissue kallikrein (), reducing bradykinin production and inflammation .
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Rho-Kinase Modulation: Inhibits Rho-associated protein kinase (ROCK) with , impacting smooth muscle contraction.
Stereochemical Specificity
The (S,R)-configuration is critical:
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Molecular dynamics simulations reveal hydrogen bonding between the amino group and kallikrein’s Ser195 residue .
Therapeutic Applications
Inflammatory Diseases
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Asthma/COPD: Reduces airway hyperresponsiveness in murine models (50% reduction in inflammatory cytokines at 10 mg/kg) .
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Pancreatitis: Decreases trypsinogen activation in vitro (EC50 = 5 µM) .
Neurological Disorders
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Neuropathic Pain: Demonstrates analgesic effects in rat models (30% pain reduction vs. control at 20 mg/kg).
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Cognitive Impairment: Enhances memory retention in scopolamine-induced amnesia models.
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Oral bioavailability = 42% in rats.
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Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites .
Future Research Directions
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